Structural Distinction from 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine
5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine differs from 2-methyl-4,5,6,7-tetrahydroindazol-6-amine in the position of the methyl group on the pyrazole ring. In ITK inhibitor SAR studies, the methylation position on the indazole/tetrahydroindazole core was found to critically influence kinase selectivity and cytotoxicity profiles [1]. While direct quantitative comparison data for these exact compounds are not available in the public domain, class-level inference from closely related tetrahydroindazole series indicates that 5-methyl substitution (on the cyclohexane ring) versus 2-methyl substitution (on the pyrazole nitrogen) yields distinct steric and electronic environments that differentially affect target engagement [1].
| Evidence Dimension | Substitution position on tetrahydroindazole scaffold |
|---|---|
| Target Compound Data | 5-methyl substitution on cyclohexane ring |
| Comparator Or Baseline | 2-methyl substitution on pyrazole nitrogen (2-Methyl-4,5,6,7-tetrahydroindazol-6-amine; CAS 2260936-64-7) |
| Quantified Difference | Qualitative structural difference with inferred impact on biological activity based on SAR trends in tetrahydroindazole ITK inhibitor series |
| Conditions | Structural analysis and SAR inference from published tetrahydroindazole kinase inhibitor optimization studies |
Why This Matters
The specific methylation pattern directly influences molecular recognition by biological targets; procurement of the incorrect regioisomer would invalidate SAR hypotheses and yield non-comparable biological data.
- [1] Charles Eigenbrot, et al. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. J Med Chem. 2015; 58(8): 3539-3555. View Source
